Bendamustin-Verunreinigung C

Übersicht

Beschreibung

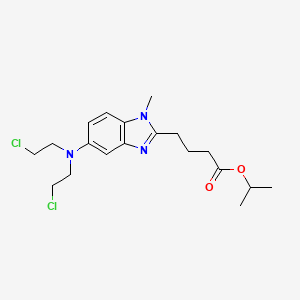

Bendamustine Impurity C is an impurity in commercial preparation of Bendamustine.

Wissenschaftliche Forschungsanwendungen

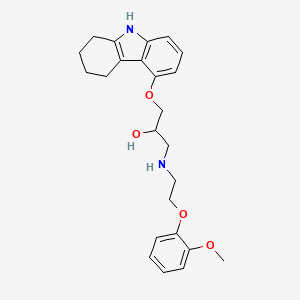

Zytotoxische Potenz

“Bendamustin-Isopropylester” hat sich als ein potenterer zytotoxischer Wirkstoff erwiesen als Bendamustin selbst gegen ein breites Spektrum menschlicher Krebszelllinien, einschließlich hämatologischer und solider Malignome wie maligne Melanome, kolorektales Karzinom und Lungenkrebs {svg_1}.

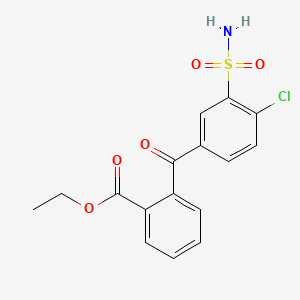

Einzigartiger Wirkmechanismus

Bendamustin hat einen einzigartigen Mechanismus, der sich von anderen alkylierenden Mitteln unterscheidet, indem es DNA-Schadens-Stressantworten und Apoptose aktiviert, mitotische Kontrollpunkte inhibiert und mitotische Katastrophe induziert {svg_2}.

Wirkmechanismus

Target of Action

Bendamustine Impurity C, also known as Bendamustine Isopropyl Ester, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are both active and quiescent cells . It forms electrophilic alkyl groups that covalently bond to other molecules .

Mode of Action

Bendamustine Isopropyl Ester, as an alkylating agent, causes intra- and inter-strand crosslinks between DNA bases . This interaction with its targets leads to cell death . The exact mechanism of action is still unknown .

Biochemical Pathways

The biochemical pathways affected by Bendamustine Isopropyl Ester are related to DNA synthesis and repair. The compound’s ability to form crosslinks between DNA bases disrupts the normal function of DNA, leading to cell death .

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve .

Result of Action

The result of the action of Bendamustine Isopropyl Ester is cell death. This is achieved through the formation of intra- and inter-strand crosslinks between DNA bases, which disrupts the normal function of DNA and leads to cell death .

Action Environment

The action of Bendamustine Isopropyl Ester can be influenced by environmental factors such as temperature, humidity, and photolysis . These factors can lead to the formation of impurities and degradation products in the drug substance or drug product . Therefore, the action, efficacy, and stability of Bendamustine Isopropyl Ester can be affected by these environmental conditions .

Biochemische Analyse

Biochemical Properties

Bendamustine Isopropyl Ester interacts with various enzymes, proteins, and other biomolecules. It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This property allows it to cause intra- and inter-strand crosslinks between DNA bases, resulting in cell death .

Cellular Effects

Bendamustine Isopropyl Ester has significant effects on various types of cells and cellular processes. It has been found to be a potent cytotoxic agent against a broad panel of human cancer cell types, including hematologic and solid malignancies . It influences cell function by causing a higher fraction of early apoptotic cancer cells and increased expression of p53 .

Molecular Mechanism

The molecular mechanism of action of Bendamustine Isopropyl Ester involves its ability to exert its effects at the molecular level. It forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases . This results in cell death, making it an effective cytotoxic agent .

Dosage Effects in Animal Models

The effects of Bendamustine Isopropyl Ester vary with different dosages in animal models

Metabolic Pathways

Bendamustine Isopropyl Ester is involved in various metabolic pathways. It undergoes hydrolysis, which is the primary metabolic process . Other metabolic pathways observed include cysteine conjugation of the mechlorethamine moiety, and N-demethylation and γ-hydroxylation .

Eigenschaften

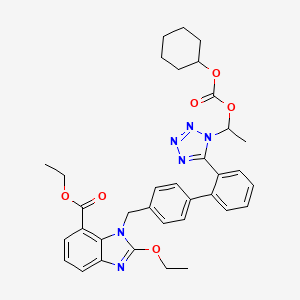

IUPAC Name |

propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYAAMUDJPIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

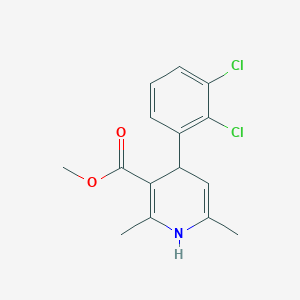

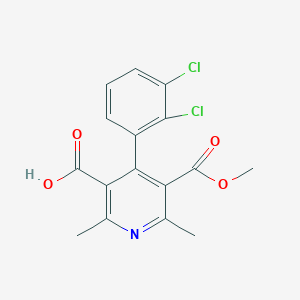

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

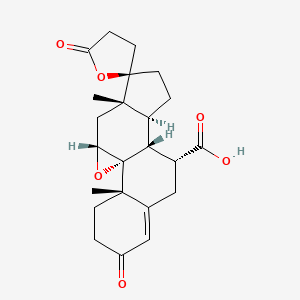

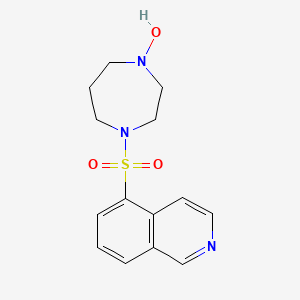

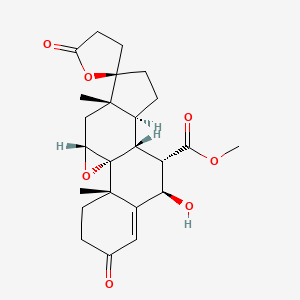

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)

![methyl (1S,2S,4R,5R,6R,9S,10S,11R,18R)-5,18-dimethyl-5',15-dioxospiro[3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-ene-6,2'-oxolane]-11-carboxylate](/img/structure/B600954.png)